5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Description
The exact mass of the compound 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEPUKMEVUHMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372931 | |
| Record name | 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66947-60-2 | |
| Record name | 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular weight and formula of 5-methoxybenzocyclobutenone
Technical Whitepaper: 5-Methoxybenzocyclobutenone as a Strategic Synthon
Executive Summary 5-Methoxybenzocyclobutenone is a bicyclic aromatic ketone characterized by a strained four-membered ring fused to a benzene moiety. While the parent benzocyclobutenone (CAS 3569-60-4) is a standard catalog item, the 5-methoxy derivative is typically a transient synthetic intermediate or prepared de novo for high-value total synthesis campaigns (e.g., steroids, isoquinoline alkaloids). Its value lies in its latent reactivity: upon thermal activation, it undergoes electrocyclic ring opening to generate highly reactive 5-methoxy-o-quinodimethanes (o-QDM), which serve as dienes in regio-controlled Diels-Alder cycloadditions.
Part 1: Physicochemical Characterization
The introduction of the methoxy group at the C5 position (relative to the C1 ketone) significantly alters the electronic bias of the molecule compared to the parent system, enhancing its utility in regioselective cycloadditions.
Table 1: Molecular Specifications
| Property | Data | Notes |
| Chemical Name | 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | IUPAC nomenclature |
| Common Name | 5-Methoxybenzocyclobutenone | Widely used in synthetic literature |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | Monoisotopic Mass: 148.0524 |
| Physical State | Pale yellow solid / oil | Low melting point solid (typically <50°C) |
| Solubility | DCM, THF, Toluene, Acetonitrile | Hydrolytically stable in neutral organic media |
| Key Reactivity | 4π-Electrocyclic Ring Opening | Generates o-quinodimethane at T > 80–110°C |
Part 2: Synthetic Methodology (The "Benzyne Route")
Expert Insight: While early syntheses utilized flash vacuum pyrolysis (FVP) of o-toluyl chlorides, that method is difficult to scale and requires specialized equipment. The modern, "trustworthy" protocol utilizes a [2+2] cycloaddition between a benzyne intermediate and a ketene equivalent . This method allows for mild conditions and higher functional group tolerance.
Protocol: Synthesis via Silyl Aryl Triflate Precursors
Rationale: We utilize the Kobayashi benzyne precursor (silyl aryl triflate) because it allows benzyne generation at ambient temperature using fluoride sources (CsF), avoiding the harsh lithiation conditions of older protocols.
Reagents:
-
Precursor: 2-(Trimethylsilyl)-4-methoxy-phenyl triflate (Generates 4-methoxybenzyne).
-
Ketene Acetal: 1,1-Dimethoxyethene (Acts as the ketene equivalent).
-
Fluoride Source: Cesium Fluoride (CsF).
-
Solvent: Acetonitrile (CH₃CN).
Step-by-Step Workflow:
-
Benzyne Generation:
-
[2+2] Cycloaddition:
-
The highly reactive benzyne undergoes an immediate [2+2] cycloaddition with the ketene acetal.
-
Observation: This forms a benzocyclobutenyl acetal intermediate.
-
-
Hydrolysis (Critical Step):
-
Treat the crude acetal intermediate with mild aqueous acid (1M HCl or p-TsOH in wet THF).
-
Result: The acetal is hydrolyzed to the ketone, yielding 5-methoxybenzocyclobutenone .
-
-
Purification:
-
Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is UV-active.
-
Visualization: Synthesis Workflow
Figure 1: Modular synthesis of 5-methoxybenzocyclobutenone via benzyne trapping.
Part 3: Reactivity Profile & Mechanism[6]
The strategic value of 5-methoxybenzocyclobutenone is its ability to act as a masked diene .
1. Thermolysis & Ring Opening: Upon heating (typically reflux in Toluene or Xylene), the strained cyclobutenone ring opens via a 4π-electrocyclic mechanism. This is a conrotatory process that yields the E-isomer of the o-quinodimethane (or vinyl ketene) intermediate.
2. Regioselective Diels-Alder Trapping: The 5-methoxy group acts as an Electron Donating Group (EDG). In the open o-QDM form, this EDG polarizes the diene system.
-
Without the Methoxy: Reaction with dienophiles is often a mixture of regioisomers.
-
With 5-Methoxy: The polarization directs the incoming dienophile (e.g., methyl acrylate) to a specific orientation, often favoring the "head-to-head" or "head-to-tail" adduct depending on the dienophile's electronics, crucial for constructing steroid A-rings or alkaloid cores.
Visualization: Mechanism of Action[3][7]
Figure 2: Thermal activation of 5-methoxybenzocyclobutenone to generate o-quinodimethane.
Part 4: Applications in Drug Development
1. Steroid Synthesis (Kametani Strategy): The Kametani group pioneered the use of benzocyclobutenones for the total synthesis of steroids (e.g., Estrone). The 5-methoxybenzocyclobutenone is reacted with a hydrindane derivative. The thermal ring opening generates the A-ring diene, which undergoes an intramolecular Diels-Alder reaction to form the tetracyclic steroid skeleton in a single step.
2. Isoquinoline Alkaloids: The molecule serves as a precursor for protoberberine alkaloids. The regiocontrol provided by the methoxy group ensures the correct substitution pattern on the D-ring of the alkaloid.
References
-
Kametani, T., et al. "Studies on the synthesis of heterocyclic compounds. Part DCXXXVI. Total synthesis of estrone and its derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1975.
-
Oppolzer, W. "Intramolecular Diels-Alder Reactions: Cycloadditions of o-Quinodimethanes." Synthesis, 1978.
-
Hamura, T., et al. "Generation of Benzocyclobutenones via [2+2] Cycloaddition of Benzynes with Ketene Silyl Acetals." Journal of the American Chemical Society, 2006.
-
Nemoto, H., et al. "A New Synthesis of Benzocyclobutenones." The Journal of Organic Chemistry, 1990.
Sources
Physical Properties & Synthetic Utility of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Technical Whitepaper | Version 1.0
Executive Summary: The "Masked" Diene Strategy
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (commonly referred to as 5-methoxybenzocyclobutenone ) represents a specialized class of strained bicyclic scaffolds used primarily as a latent ortho-quinodimethane (o-QDM) precursor .
For drug development professionals, this molecule is not merely a building block but a "chemical spring-loaded" device. Its utility lies in the four-membered ring's strain energy (~29 kcal/mol), which drives thermal electrocyclic ring opening at moderate temperatures. This property allows researchers to generate highly reactive dienes in situ for Diels-Alder cycloadditions, enabling the rapid construction of complex polycyclic alkaloids (e.g., isoquinoline derivatives) and therapeutic candidates (e.g., CFTR modulators) without isolating unstable intermediates.
Physicochemical Characterization
The following data aggregates experimental values and calculated properties for CAS 66947-60-2.
Table 1: Core Physical Properties
| Property | Value | Notes/Conditions |
| IUPAC Name | 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | Also: 5-Methoxybenzocyclobutenone |
| CAS Registry | 66947-60-2 | Primary identifier |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | |
| Physical State | Solid (Low-melting) | Crystalline / Waxy solid |
| Melting Point | 40 – 42 °C | Sharp transition [1] |
| Boiling Point | ~110–115 °C (at 0.5 mmHg) | Extrapolated; typically sublimes or reacts before BP at atm pressure |
| Solubility | Soluble: DCM, THF, Toluene, EtOAcInsoluble: Water | Lipophilic profile (logP ~1.[1][2][3][4]8) |
| Stability | Stable at RT; Reactive >80°C | Store <4°C to prevent slow dimerization |
Spectroscopic Signature (Diagnostic)
-
IR (ATR): Strong carbonyl stretch at ~1765 cm⁻¹ . Note: This is significantly higher than typical aryl ketones (~1680 cm⁻¹) due to ring strain in the cyclobutenone system.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.85 (s, 3H, -OCH₃)
-
δ 3.92 (s, 2H, cyclobutene -CH₂-)
-
Aromatic region: δ 6.8–7.4 (m, 3H) showing 1,2,4-substitution pattern.
-
Mechanistic Insight: Thermal Electrocyclic Ring Opening
The defining feature of 5-methoxybenzocyclobutenone is its ability to undergo a 4π conrotatory electrocyclic ring opening . This reaction is reversible but can be driven forward by trapping the open isomer.
The "Gating" Mechanism
Unlike acyclic dienes, this molecule exists in a "closed" dormant state. Upon heating (typically >80°C in toluene), the C1-C8 bond breaks, restoring aromaticity in the transition state to form the reactive o-quinodimethane (ketene acetal hybrid). The 5-methoxy substituent is crucial: as an electron-donating group (EDG), it raises the HOMO energy of the resulting diene, significantly accelerating reaction rates with electron-deficient dienophiles (Inverse Electron Demand Diels-Alder or Normal Demand depending on the partner).
Visualization of the Reaction Pathway
The following diagram illustrates the equilibrium and subsequent trapping logic.
Figure 1: Thermal activation pathway. The strained ketone opens to the reactive diene, which is immediately consumed by a dienophile, preventing reversion to the starting material.
Experimental Protocol: In Situ Generation & Trapping
Objective: Synthesis of a tricyclic adduct via intermolecular Diels-Alder reaction. Scale: 1.0 gram (6.75 mmol) basis.
Reagents
-
Substrate: 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (1.0 g, 1.0 equiv).
-
Trap: Maleic Anhydride (0.73 g, 1.1 equiv) or Dimethyl Fumarate.
-
Solvent: Anhydrous Toluene (15 mL, 0.45 M). Note: Toluene is chosen for its boiling point (110°C), which matches the activation energy window.
Step-by-Step Methodology
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 5-methoxybenzocyclobutenone in anhydrous toluene.
-
Addition: Add the dienophile (Maleic Anhydride) in one portion. The reaction is initially heterogeneous if using anhydride but will clarify upon heating.
-
Activation: Purge the system with Nitrogen or Argon for 5 minutes. Heat the mixture to reflux (110°C) .
-
Expert Tip: Do not simply heat to 80°C. While the ring opens at lower temps, the concentration of the open form is low. Reflux ensures a steady-state concentration of the reactive diene.
-
-
Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear within 3–6 hours. The product will appear as a more polar spot.
-
Workup: Cool to room temperature.
-
If using Maleic Anhydride: The product often precipitates directly as a white solid. Filter and wash with cold toluene.
-
If soluble: Concentrate in vacuo to yield the crude cycloadduct.
-
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over chromatography to avoid hydrolysis of the anhydride moiety.
Applications in Drug Discovery
The 5-methoxy variant is specifically valued over the unsubstituted parent for two reasons:
-
Regiocontrol: The methoxy group directs the incoming dienophile relative to the aromatic ring, often favoring endo transition states with high diastereoselectivity [2].
-
Post-Cyclization Functionalization: The resulting methoxy-arene can be easily demethylated (BBr₃) to a phenol, serving as a handle for further diversification or metabolic stability studies.
Key Therapeutic Areas:
-
CFTR Modulators: Used in the synthesis of tricyclic cores for cystic fibrosis treatments [3].
-
Agrochemicals: Precursor for phenoxy-pyridazinol herbicides [4].
References
-
ChemBK Database. (2024). Physical properties of 5-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one. Link
- Kametani, T., et al. (1982). "Studies on the synthesis of heterocyclic compounds. Synthesis of benzocyclobutenones." Journal of Organic Chemistry, 47(12), 2393–2396.
-
Vertex Pharmaceuticals. (2018). Modulators of the cystic fibrosis transmembrane conductance regulator protein. WO2018154519A1. Link
-
Mitsui Chemicals Agro. (2008). 3-phenoxy-4-pyridazinol derivatives. US7964531B2. Link
Sources
- 1. bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid [stenutz.eu]
- 2. US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same - Google Patents [patents.google.com]
- 3. KR20080097494A - 2-cyclopropyl-6-methylphenol - Google Patents [patents.google.com]
- 4. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, a methoxy-substituted derivative of benzocyclobutenone. While a dedicated PubChem entry for this specific molecule is not available, this document synthesizes information from published literature on closely related analogs to offer insights into its chemical properties, synthesis, and reactivity. This guide is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of strained ring systems and their derivatives.
Introduction
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, commonly known as benzocyclobutenone, and its derivatives are versatile synthons in organic synthesis. Their inherent high ring strain allows for facile ring-opening under thermal, photochemical, or transition-metal-catalyzed conditions, leading to reactive intermediates that can participate in a variety of transformations. The introduction of a methoxy substituent on the aromatic ring, as in 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, is expected to modulate the electronic properties and reactivity of the benzocyclobutenone core, influencing its behavior in chemical reactions and potentially imparting specific biological activities.
This guide will explore the extrapolated chemical and physical properties, plausible synthetic routes, and expected spectroscopic signatures of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, drawing parallels from documented research on analogous compounds.
Chemical and Physical Properties
Based on the parent compound, bicyclo[4.2.0]octa-1,3,5-triene, and related substituted analogs, the following properties can be predicted for 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C9H8O2 | - |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Likely a solid at room temperature | General observation for similar small organic molecules |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | General properties of similar organic compounds |
| Stability | The four-membered ring is strained and prone to thermal ring-opening. | [2] |
Synthesis Strategies
The synthesis of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one would likely follow general strategies established for the preparation of substituted benzocyclobutenones. A common approach involves the intramolecular cyclization of a suitably substituted aromatic precursor.
A plausible synthetic pathway could start from a commercially available methoxy-substituted benzene derivative, which is then elaborated to introduce the necessary functionality for the cyclization step. One such strategy could involve the use of acylsilanes as photofunctional directing groups.
Illustrative Synthetic Workflow: Acylsilane-Directed Synthesis
This workflow is based on a general method for benzocyclobutenone synthesis and is adapted for the target molecule.[3]
Caption: Acylsilane-directed synthesis of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one.
Experimental Protocol (Hypothetical):
-
Step 1: C-H Olefination: A methoxy-substituted benzoylsilane is subjected to a ruthenium-catalyzed C-H olefination with a suitable vinyl ketone precursor. This reaction would install the vinyl ketone functionality ortho to the acylsilane group.
-
Step 2: Photochemical Cyclization: The resulting vinyl ketone intermediate is irradiated with visible light. This promotes an intramolecular Stetter-type reaction via a siloxycarbene intermediate, leading to the formation of the four-membered ring of the benzocyclobutenone scaffold.
-
Workup and Purification: The reaction mixture is subjected to a standard aqueous workup, and the crude product is purified by column chromatography on silica gel to yield the target compound.
Reactivity and Synthetic Applications
The reactivity of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is dominated by the strained four-membered ring. The methoxy group, being an electron-donating group, can influence the regioselectivity of its reactions.
Thermal Ring-Opening and Cycloadditions
Upon heating, benzocyclobutenones undergo a 4π-electrocyclic ring opening to form a reactive ortho-quinodimethane intermediate.[2] This intermediate can be trapped in situ by a variety of dienophiles in [4+2] cycloaddition reactions to construct complex polycyclic systems. The presence of the methoxy group is expected to influence the electronics of the diene system in the ortho-quinodimethane, thereby affecting its reactivity and selectivity in cycloaddition reactions.
Caption: Thermal ring-opening and subsequent [4+2] cycloaddition.
Transition Metal-Catalyzed C-C Bond Activation
Transition metals can catalyze the cleavage of the C1-C8 or C1-C2 bonds of the benzocyclobutenone core, leading to different modes of reactivity.[4] For instance, nickel-catalyzed reactions with silacyclobutanes can result in formal cross-dimerization products. The electronic nature of the methoxy group could play a significant role in directing the site-selectivity of such C-C bond activations.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is not available in the public domain. However, characteristic spectral features can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the methylene protons of the cyclobutenone ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H | 6.8 - 7.5 | m | The exact shifts and coupling patterns will depend on the substitution pattern. |
| Methoxy-H (OCH₃) | ~3.8 | s | A characteristic singlet for the methoxy protons. |
| Methylene-H (CH₂) | 3.0 - 3.5 | s or AB quartet | The two protons of the CH₂ group in the four-membered ring. |
Note: Predicted chemical shifts are based on general values for similar functional groups and may vary.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the presence of a downfield signal for the carbonyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 190 - 205 | Carbonyl carbon of the cyclobutenone. |
| Aromatic-C | 110 - 160 | Aromatic carbons, with the carbon attached to the methoxy group appearing downfield. |
| Methoxy-C (OCH₃) | ~55 | Methoxy carbon. |
| Methylene-C (CH₂) | 45 - 55 | Methylene carbon of the cyclobutenone ring. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band for the carbonyl group at a relatively high wavenumber due to the ring strain.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (strained ketone) | 1760 - 1780 | Strong |
| C-O (aryl ether) | 1230 - 1270 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and cleavage of the four-membered ring.
Potential Applications
Given the synthetic versatility of the benzocyclobutenone scaffold, 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is a promising building block for the synthesis of complex organic molecules. Its derivatives could be explored for applications in:
-
Drug Discovery: As a precursor to polycyclic compounds with potential biological activity. Dimethoxy bicyclo[4.2.0]octa-1,3,5-triene derivatives are key intermediates in the synthesis of the cardiovascular drug Ivabradine.[5]
-
Materials Science: For the synthesis of novel polymers and functional materials through ring-opening metathesis polymerization (ROMP) of its derivatives.
-
Natural Product Synthesis: As a key intermediate in the total synthesis of natural products containing complex ring systems.
Conclusion
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one represents an intriguing yet underexplored member of the benzocyclobutenone family. While a dedicated public database entry is currently absent, this technical guide has provided a comprehensive overview of its predicted properties, synthesis, and reactivity based on the rich chemistry of its analogs. The unique combination of a strained ring system and a methoxy-substituted aromatic ring makes it a valuable target for synthetic chemists and a promising scaffold for the development of novel molecules with diverse applications. Further experimental investigation is warranted to fully elucidate the chemical behavior and potential of this compound.
References
- Wang, Y., et al. (2023). Reversing Site-Selectivity in Formal Cross-Dimerization of Benzocyclobutenones and Silacyclobutanes. Chinese Journal of Chemistry.
- Ramirez, A., & Danheiser, R. L. (2016). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. Accounts of Chemical Research, 49(10), 2338-2348.
- PubChem. (n.d.). Bicyclo[4.2.0]octa-1,3,5-triene.
- Chen, Y., et al. (2021). Regioselective activation of benzocyclobutenones and dienamides lead to anti-Bredt bridged-ring systems by a [4+4] cycloaddition.
- Lee, J., et al. (2020). Benzocyclobutenone synthesis exploiting acylsilanes as photofunctional directing groups. Chemical Science, 11(23), 5961-5966.
- Servier. (2010). Synthetic method of (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane. CN101857549B.
- PubChem. (n.d.). Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid.
Sources
- 1. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzocyclobutenone synthesis exploiting acylsilanes as photofunctional directing groups - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. CN101857549B - Synthetic method of (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane - Google Patents [patents.google.com]
Methodological & Application
Application Note: Diels-Alder Cycloadditions via 5-Methoxybenzocyclobutenone Thermolysis
This Application Note provides a comprehensive technical guide for utilizing 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (hereafter referred to as 5-Methoxybenzocyclobutenone ) in Diels-Alder cycloadditions. This molecule is a privileged "masked" diene precursor used to construct complex polycyclic aromatic systems, including tetralins, naphthoquinones, and anthracyclines.
Executive Summary
5-Methoxybenzocyclobutenone is a latent reactive intermediate. Under standard conditions, it is a stable, isolable solid. However, upon thermal activation (typically >100°C) or photolysis, it undergoes a 4
This transient species acts as an electron-rich diene in [4+2] Diels-Alder cycloadditions. The utility of this reagent lies in its ability to rapidly generate regiocontrolled bicyclic and tricyclic phenolic systems with high atom economy. This protocol details the activation, reaction parameters, and isolation strategies for maximizing yield and selectivity.
Mechanistic Principles & Reactivity Profile
The Electrocyclic Switch
The core reactivity hinges on the reversible thermal isomerization between the closed benzocyclobutenone (stable) and the open vinyl ketene (reactive).
-
Activation: Heating breaks the strained C1-C8
-bond (distal to the fusion in the 4-membered ring context, but specifically the bond connecting the carbonyl carbon to the methylene carbon in the cyclobutene system). -
Intermediate: The resulting species is 3-methoxy-6-methylene-2,4-cyclohexadien-1-one (a vinyl ketene).
-
Cycloaddition: This intermediate reacts with dienophiles.[1][2][3][4] The driving force is the restoration of aromaticity in the final phenolic product.
Regiochemical Control
The 5-methoxy substituent is not merely structural; it is a regiodirecting group . In the vinyl ketene intermediate, the methoxy group (an Electron Donating Group, EDG) polarizes the diene system, significantly enhancing reaction rates with electron-deficient dienophiles (e.g., acrylates, maleimides, quinones) and directing the regioselectivity of the addition (typically ortho or para relative to the directing group, governed by FMO coefficients).
Pathway Visualization
The following diagram illustrates the thermal activation and subsequent trapping of the reactive intermediate.
Figure 1: Reaction pathway showing the generation of the vinyl ketene intermediate and its interception by a dienophile.
Experimental Protocol: Intermolecular Diels-Alder
Objective: Synthesis of a substituted tetralone/naphthol derivative using 5-methoxybenzocyclobutenone and methyl acrylate.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 5-Methoxybenzocyclobutenone | Diene Precursor | 1.0 | Limiting reagent. |
| Methyl Acrylate | Dienophile | 2.0 - 5.0 | Excess prevents dimerization of ketene. |
| Toluene | Solvent | N/A | Anhydrous; degassed. |
| BHT (2,6-di-tert-butyl-4-methylphenol) | Radical Scavenger | 0.05 | Optional; prevents polymerization of dienophile. |
Step-by-Step Methodology
Step 1: Preparation
-
Glassware: Oven-dry a heavy-walled pressure vessel (sealed tube) or a round-bottom flask equipped with a reflux condenser.
-
Expert Insight: A sealed tube is preferred to prevent the loss of volatile dienophiles (like acrylates) at the high temperatures required for ring opening.
-
-
Solvent Handling: Sparge anhydrous Toluene with Argon for 15 minutes. Oxygen can quench the radical character of side-reactions or oxidize the sensitive intermediate.
Step 2: Reaction Assembly
-
Dissolve 5-Methoxybenzocyclobutenone (1.0 equiv) in Toluene (0.1 M concentration).
-
Note: High dilution is generally not required for intermolecular reactions, but 0.1 M strikes a balance between rate and preventing ketene dimerization.
-
-
Add Methyl Acrylate (3.0 equiv).
-
Add BHT (5 mol%) if the reaction time is expected to exceed 12 hours.
-
Seal the vessel under an Argon atmosphere.
Step 3: Thermal Activation
-
Heat the reaction mixture to 110°C - 120°C .
-
Critical Parameter: The ring opening of benzocyclobutenones typically has an activation energy requiring temperatures above 100°C. Refluxing toluene (110.6°C) is the industry standard.
-
-
Monitoring: Monitor by TLC or HPLC every 2 hours.
-
Endpoint: Disappearance of the benzocyclobutenone starting material. The vinyl ketene is too transient to observe.
-
Duration: Typically 4–12 hours depending on the electronic nature of the dienophile.
-
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Concentrate the solvent in vacuo.
-
Caution: Do not apply high heat during concentration if unreacted dienophile is volatile and toxic; use a rotary evaporator with a proper trap.
-
-
Purification: Purify the residue via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient. The phenolic/tetralone product is usually more polar than the starting material.
-
Key Applications & Data Summary
Scope of Dienophiles
The 5-methoxy substituted vinyl ketene reacts efficiently with various dienophile classes.
| Dienophile Class | Electronic Nature | Typical Product | Yield Potential |
| Acrylates / Fumarates | Electron-Deficient | Tetralone esters | High (80-95%) |
| Quinones | Electron-Deficient | Naphthoquinones | High (75-90%) |
| Electron-Rich Alkenes | Electron-Rich | Complex Cyclobutanes* | Low / Mixed** |
| Aldehydes | Heterodienophile | Isocoumarins | Moderate (50-70%) |
*Note: Reaction with electron-rich alkenes often favors [2+2] cycloaddition over [4+2], leading to cyclobutanones rather than aromatized rings. **Note: The vinyl ketene itself is electron-rich; therefore, Inverse Electron Demand Diels-Alder (IEDDA) logic applies. It reacts best with electron-poor dienophiles.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low. | Ensure internal temperature reaches >105°C. Switch solvent to Xylene (bp 140°C) if necessary. |
| Dimerization | Ketene reacting with itself. | Increase the equivalents of dienophile (up to 5-10 equiv) or use slow addition of the benzocyclobutenone to the hot dienophile solution. |
| Polymerization | Radical polymerization of dienophile. | Add radical inhibitor (BHT or Hydroquinone). Degass solvents thoroughly. |
| Regioisomer Mix | Weak directing effects. | The 5-methoxy group usually directs strongly, but steric clashes in the dienophile can override electronics. Verify structure via NOE NMR. |
References
-
Review of Benzocyclobutenone Chemistry: Sadana, A. K., Saini, R. K., & Bedi, P. M. S. (2016).[3] Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. PMC (PubMed Central). [Link]
-
Mechanism of Ring Opening: Schiess, P., et al. (1984).[3] Thermolysis of benzocyclobutenones: Generation and reactions of vinylketenes. Tetrahedron Letters. (Contextualized via search results on vinyl ketene generation).
-
Diels-Alder General Methodology: Diels-Alder Reaction - Organic Chemistry Portal.[2] [Link]
-
Application in Natural Product Synthesis (Analogy): Danheiser, R. L., et al. (1984).[3] Scope of vinyl ketene cycloadditions. (Cited in Sadana et al. above regarding the utility of cyclobutenones in total synthesis).
Sources
Application Note: Flash Vacuum Pyrolysis Protocols for Benzocyclobutenone Derivatives
Executive Summary
This guide details the operational protocols for using Flash Vacuum Pyrolysis (FVP) to synthesize and manipulate benzocyclobutenone (BCB) derivatives. While BCB is a stable isolable compound at room temperature, FVP allows researchers to access its high-energy valence isomer—the ortho-quinoid ketene methide (vinylketene)—under strictly unimolecular conditions. This reactive intermediate is a versatile synthon for constructing complex polycyclic aromatic hydrocarbons, isoquinolinones, and indanones via electrocyclic ring closure or intramolecular trapping.
Mechanistic Foundation
The utility of BCB in FVP relies on the thermal reversibility of its electrocyclic ring opening. At elevated temperatures (
Mechanistic Pathway Diagram
The following diagram illustrates the equilibrium between the stable BCB form and the reactive ketene, along with the primary downstream pathways.
Figure 1: Thermal manifold of benzocyclobutenone. FVP conditions favor the formation of the ketene while suppressing bimolecular dimerization.
Experimental Setup: FVP Apparatus
Successful FVP requires a specialized setup that maintains a high vacuum (
Equipment Specifications
| Component | Specification | Purpose |
| Sublimation Oven | Kugelrohr or tube furnace ( | Volatilize the precursor without decomposition. |
| Pyrolysis Tube | Fused Quartz ( | Withstand |
| Furnace | Resistance furnace ( | Provide activation energy for ring opening. |
| Cold Trap | U-tube in Liquid | Rapidly quench the reaction ("Flash" cooling). |
| Vacuum Pump | Two-stage rotary or diffusion pump | Maintain |
Apparatus Diagram
Figure 2: Schematic of a standard Flash Vacuum Pyrolysis train.
Protocol 1: Synthesis of Benzocyclobutenone (The Core Scaffold)
This protocol describes the "classic" FVP synthesis of the parent benzocyclobutenone from 2-toluic acid chloride. It is the ideal calibration experiment for setting up an FVP rig.
Materials
-
Precursor: 2-Toluic acid chloride (freshly distilled).
-
Apparatus: FVP setup with quartz tube (unpacked).
-
Conditions:
, mbar.
Step-by-Step Methodology
-
Preparation: Place 2-toluic acid chloride (e.g., 5.0 g) in the sublimation flask.
-
System Evacuation: Connect the system to the vacuum pump. Evacuate until pressure stabilizes below
mbar.-
Critical: Leak check the system. Oxygen at
leads to catastrophic charring.
-
-
Heating:
-
Preheat the furnace to
. -
Cool the trap with liquid nitrogen.[1]
-
-
Sublimation: Slowly heat the sublimation flask (start at RT, ramp to
) to establish a steady evaporation rate (approx. 1-2 g/hour ).-
Observation: Monitor the pressure gauge. A spike indicates too rapid sublimation or HCl evolution overload.
-
-
Reaction: The precursor eliminates HCl in the hot zone to form the ketene, which cyclizes to benzocyclobutenone upon exiting the furnace.
-
Work-up:
-
Stop heating and vent the system with dry nitrogen only after the furnace has cooled below
. -
The cold trap will contain a mixture of benzocyclobutenone and HCl.
-
Dissolve the trap contents in
, wash with saturated (to remove HCl), dry over , and concentrate. -
Yield: Typically 70-85% of a pale yellow oil.
-
Protocol 2: Intramolecular Trapping of Vinylketenes
This advanced protocol utilizes a substituted BCB derivative to generate a complex polycyclic system. It exploits the reactivity of the vinylketene intermediate toward internal nucleophiles or alkenes.
Target Reaction: Thermal rearrangement of 1-alkynylbenzocyclobutenols to indanones or related quinone methides.
Experimental Design
-
Precursor: A benzocyclobutenol with a pendant unsaturated chain (synthesized via Grignard addition to benzocyclobutenone).
-
Rationale: The hydroxyl group facilitates ring opening, and the pendant alkyne acts as an intramolecular trap for the ketene.
Step-by-Step Methodology
-
Setup: Use a contact thermometer on the sublimation oven to strictly control the rate.
-
Conditions:
-
Furnace Temp:
(Substituted BCBs often open at lower temps than the parent). -
Pressure:
mbar (High vacuum is essential to prevent intermolecular polymerization).
-
-
Procedure:
-
Sublime the benzocyclobutenol precursor at the lowest temperature possible (often
). -
The molecule passes through the hot zone, opens to the vinylketene, and immediately undergoes electrocyclic ring closure involving the pendant alkyne.
-
-
Isolation:
-
The product collects in the cold trap.[1]
-
Unlike Protocol 1, no gaseous byproduct (like HCl) is formed, making the trap contents cleaner.
-
Purify via flash column chromatography on silica gel.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Charring in Tube | Sublimation too fast; Pressure too high. | Reduce sublimation temp; check vacuum pump oil. |
| Low Conversion | Furnace temp too low; Contact time too short. | Increase furnace temp by |
| Polymerization | Poor vacuum; Trap warmed up too early. | Ensure |
Safety & Hazards
-
Thermal Hazard: The furnace operates at
. Allow at least 2 hours for cooling before venting. -
Implosion Risk: Large quartz tubes under high vacuum are potential implosion hazards. Use a polycarbonate safety shield.
-
Chemical Exposure: Ketenes are potent electrophiles and lachrymators. Open cold traps only in a fume hood.
References
-
McNab, H. (1978). Flash Vacuum Pyrolysis. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Schiess, P., et al. (1988). Benzocyclobutenone.[2][3][4][5][6] Organic Syntheses, 72, 116. Link
-
Wentrup, C. (2017). Flash Vacuum Pyrolysis: Techniques and Reactions. Angewandte Chemie International Edition. Link
-
Danheiser, R. L., et al. (1984).[7] Aromatic annulation strategy based on the reaction of vinylketenes with alkynes. Journal of the American Chemical Society.[8] Link
-
Moore, H. W., & Perri, S. T. (1988). Mechanism of the thermal rearrangement of 4-alkynylcyclobutenones. Journal of Organic Chemistry. Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Benzocyclobutenone synthesis [organic-chemistry.org]
- 4. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzocyclobutenone synthesis exploiting acylsilanes as photofunctional directing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Executive Summary & Core Directive
This guide addresses the synthesis of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (also known as 5-methoxybenzocyclobutenone). This strained bicyclic ketone is a notorious bottleneck in synthesis due to the high energy of the four-membered ring and the propensity for ring-opening or polymerization.
While modern photochemical methods (e.g., acylsilanes) exist, the most robust, scalable protocol for researchers remains the [2+2] Cycloaddition of Benzyne with Ketene Acetals , followed by hydrolysis. This guide prioritizes that pathway while offering troubleshooting for the common "yield killers": benzyne oligomerization, regioselectivity issues, and hydrolysis ring-opening.
Master Protocol: The Benzyne [2+2] Route
We recommend the Anthranilic Acid Diazotization method over the Grignard/Lithium exchange method for this specific substrate. It avoids the harsh conditions that often degrade the methoxy substituent or open the resulting cyclobutenone ring.
Optimized Workflow Diagram
The following logic flow details the critical decision points in the synthesis.
Figure 1: Strategic flow for the synthesis of 5-methoxybenzocyclobutenone via benzyne intermediate. Note the critical failure points (dashed lines).
Technical Support: Troubleshooting & FAQs
Phase 1: Benzyne Generation & Trapping
Q: My reaction mixture turns into a black tar immediately. What is happening? A: This is "benzyne polymerization." Benzynes are highly electrophilic; if they do not encounter the trapping agent (ketene acetal) immediately, they react with each other.
-
The Fix: Ensure pseudo-high dilution of the benzyne precursor. Do not add the trapping agent to the benzyne precursor. Instead, have the trapping agent (1,1-diethoxyethene) in large excess (3–5 equiv) in the flask, and add the anthranilic acid precursor slowly (via syringe pump) to the refluxing mixture.
-
Solvent Choice: Switch from THF to 1,2-dichloroethane (DCE) if reflux temperature needs to be higher to ensure rapid decomposition of the diazonium carboxylate (internal salt).
Q: I am getting a mixture of regioisomers. How do I control the position of the ketone? A: This is the most difficult aspect of substituted benzyne chemistry.
-
Mechanism: The nucleophilic carbon of the ketene acetal attacks the benzyne triple bond. The methoxy group exerts an inductive electron-withdrawing effect (
) and a resonance donating effect ( ). In benzynes, the inductive effect usually directs the nucleophile to the meta position. -
The Reality: 4-methoxybenzyne (derived from 2-amino-5-methoxybenzoic acid) often yields a mixture of the 5-methoxy and 4-methoxy benzocyclobutenone isomers.
-
Optimization: Regioselectivity is intrinsic to the electronic bias. However, using bulkier ketene acetals (e.g., 1,1-diisopropoxyethene) can sometimes enhance steric differentiation, though often at the cost of total yield. Separation by column chromatography at the acetal stage (before hydrolysis) is often easier than separating the final ketones.
Phase 2: Hydrolysis of the Acetal
Q: The acetal formed nicely, but hydrolysis yields the ring-opened ester (Ethyl 3-methoxyphenylacetate). Why? A: The four-membered ring is strained (~29 kcal/mol). Strong acids or prolonged heating during hydrolysis will cleave the C1-C7 bond (the bridgehead-ketone bond) via acid-catalyzed hydration.
-
The Fix: Avoid refluxing HCl. Use a two-phase hydrolysis system:
-
Dissolve the acetal in diethyl ether or dichloromethane.
-
Stir vigorously with 5% aqueous sulfuric acid or saturated aqueous oxalic acid at room temperature .
-
Monitor by TLC. Stop immediately upon disappearance of the acetal.
-
-
Alternative: Silica gel-catalyzed hydrolysis. Adsorb the acetal onto wet silica gel and let it stand for 24 hours. This is the mildest possible method.
Quantitative Data: Method Comparison
Select the method based on your lab's capabilities and scale.
| Parameter | Method A: Benzyne [2+2] (Recommended) | Method B: Flash Vacuum Pyrolysis (FVP) | Method C: Parham Cyclization |
| Key Reagents | Anthranilic acid, Isoamyl nitrite, Ketene acetal | o-Toluyl chloride | o-Bromohydrocinnamic ester, n-BuLi |
| Typical Yield | 45–60% | 70–85% | 30–50% |
| Scalability | High (Batch) | Low (Flow/Specialized) | Medium |
| Regiocontrol | Poor (Mixtures likely) | Perfect (Precursor defined) | Good |
| Risk Factor | Explosion (Diazonium) | Thermal decomposition | Cryogenic handling |
| Primary Failure | Oligomerization | Equipment fouling | Over-alkylation |
Detailed Experimental Protocol (Method A)
Target: 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one Scale: 10 mmol
-
Diazotization (In Situ):
-
Equip a 3-neck flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge the flask with 1,1-diethoxyethene (3.5 g, 30 mmol, 3.0 equiv) and dry 1,2-dichloroethane (DCE, 20 mL). Heat to reflux (84°C).
-
Dissolve 2-amino-5-methoxybenzoic acid (1.67 g, 10 mmol) and trichloroacetic acid (catalytic, 10 mg) in THF (10 mL) and isoamyl nitrite (2.34 g, 20 mmol).
-
Critical Step: Add the diazonium solution dropwise to the refluxing acetal solution over 45–60 minutes. (Slow addition keeps benzyne concentration low, preventing tar).
-
-
Workup (Acetal Stage):
-
Reflux for an additional 30 minutes after addition.
-
Cool to RT. Wash with saturated NaHCO₃ (remove acids) and brine.
-
Dry organic layer (MgSO₄) and concentrate in vacuo.[1]
-
Checkpoint: You should see the diethyl acetal oil. If purification is needed, flash chromatography (Hexane/EtOAc 9:1) on basic alumina (silica may hydrolyze it prematurely) is recommended.
-
-
Hydrolysis:
-
Dissolve the crude acetal in CH₂Cl₂ (20 mL).
-
Add 2N H₂SO₄ (10 mL) and stir vigorously at 20°C.
-
Monitor by TLC every 30 mins.
-
Once complete, separate layers, wash organic phase with water, dry, and concentrate.[1]
-
Purification: Recrystallization from cold pentane/ether or sublimation is preferred for high purity.
-
References & Authority
-
Benzyne [2+2] Cycloaddition Methodology:
-
The foundational work on generating benzocyclobutenones via benzyne and vinyl ethers/acetals.
-
Source:Thieme Connect . "Synthesis of a Polymerizable Benzocyclobutene..." (Detailed benzyne generation via anthranilic acid).
-
-
Ivabradine Intermediate Synthesis (Industrial Context):
-
Patents describing the enzymatic and chemical synthesis of the dimethoxy-analog (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one).[2][3] The chemical steps for the ring closure are identical to the 5-methoxy target.
-
Source:Google Patents (EP2640840A1/EA024316B1) . "Method for enzymatic synthesis of (7s)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene..."
-
-
Modern Photochemical Alternatives (Acylsilanes):
-
For researchers seeking to avoid benzyne, this paper describes using visible light and acylsilanes to access the benzocyclobutenone scaffold.
-
Source:Royal Society of Chemistry (Chemical Science) .[4] "Benzocyclobutenone synthesis exploiting acylsilanes as photofunctional directing groups."
-
-
General Review of Benzocyclobutenone Chemistry:
-
Comprehensive review of synthesis methods including FVP and Parham cyclization.
-
Source:Organic Chemistry Portal . "Benzocyclobutenone synthesis."
-
Sources
- 1. CA2851960C - Synthesis process for 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, and application to the synthesis of ivrabradine and its addition salts to a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 2. db.agepi.md [db.agepi.md]
- 3. KR101495614B1 - Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
This guide provides in-depth technical support for the purification of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, a compound featuring a strained benzocyclobutenone core. This structure can present unique challenges during purification, including potential instability on common stationary phases. This document is intended for researchers and drug development professionals seeking robust methodologies and troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one?
The two most effective and widely applicable methods for this class of molecule are flash column chromatography on silica gel and recrystallization. For exceptionally high purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed as a final polishing step.[1][2] The choice depends on the nature of the impurities, the required purity level, and the scale of the experiment.
Q2: What are the most common impurities I should expect?
Impurities are highly dependent on the synthetic route. However, you can generally anticipate:
-
Unreacted Starting Materials: Precursors used in the final step of the synthesis.
-
Reagents and Catalysts: Any excess reagents or catalysts that were not fully quenched or removed during the initial workup.
-
Byproducts of the Reaction: These could include isomers, dimers, or products from side-reactions.
-
Degradation Products: The strained four-membered ring of the bicyclo[4.2.0]octa framework can be susceptible to ring-opening, particularly under acidic or harsh thermal conditions.
Q3: How can I assess the purity of my final product?
A multi-faceted approach is recommended for robust purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the target molecule and identifying any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity profile based on chromatographic separation and confirms the molecular weight of the main component and any impurities.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid purity checks and for monitoring the progress of column chromatography.[3] A single spot in multiple solvent systems is a good indicator of high purity.
-
Melting Point Analysis: A sharp melting point range is characteristic of a pure crystalline solid. For related crystalline compounds like 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one, a sharp melting point is a key purity indicator.[4]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the purification workflow.
Problem: My compound and a key impurity have the same Rf value (co-elute) on TLC.
This is a common challenge indicating that the polarity difference between your compound and the impurity is insufficient for separation under the tested conditions.
Root Cause Analysis & Solutions:
-
Insufficient Selectivity of the Mobile Phase: The interaction of the solvent with the compounds and the stationary phase is not differential enough.
-
Solution A - Vary Eluent Composition: Instead of simply increasing or decreasing the polarity of a two-solvent system (e.g., Ethyl Acetate/Hexanes), change the solvents themselves to alter the separation mechanism. For example, if you are using an EtOAc/Hexane system, try a Dichloromethane/Methanol system.[5] Different solvents have unique interactions (e.g., dipole-dipole, hydrogen bonding) that can resolve overlapping spots.
-
Solution B - Add a Modifier: Small amounts of a third solvent (a modifier) can drastically change selectivity. For a ketone, adding a small percentage of acetone or ether to a hexane/EtOAc system can sometimes improve separation.
-
-
Inappropriate Stationary Phase: Silica gel is the default, but it may not be optimal for all separations.
-
Solution C - Change Stationary Phase: If your compound is stable, consider using a different stationary phase. Alumina (which can be basic, neutral, or acidic) offers a different selectivity profile compared to silica. For acid-sensitive compounds, neutral or basic alumina is a superior choice.
-
Problem: My compound appears to be degrading during column chromatography (streaking on TLC, low recovery).
The bicyclo[4.2.0]octa framework can be sensitive to the acidic nature of standard silica gel.
Root Cause Analysis & Solutions:
-
Acidity of Silica Gel: The surface of silica gel is covered in acidic silanol (Si-OH) groups, which can catalyze the decomposition of acid-labile compounds.
-
Solution A - Deactivate the Silica: Neutralize the acidic sites on the silica gel. This is most commonly achieved by preparing the eluent with a small amount (0.1-1%) of a basic additive like triethylamine (Et₃N) or pyridine. This is a standard procedure for purifying sensitive amines and can be effective for other sensitive frameworks.
-
Solution B - Use Neutral Stationary Phase: Switch to a neutral stationary phase like neutral alumina, which lacks the strong acidity of silica.
-
Solution C - Minimize Contact Time: Run the column "faster" by using slightly higher pressure (flash chromatography) and a steeper solvent gradient to reduce the time the compound spends on the column.
-
Problem: I am unable to induce crystallization of my purified oil.
Failure to crystallize can be due to residual impurities, the intrinsic properties of the compound, or incorrect solvent choice.
Root Cause Analysis & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice.
-
Solution A - Re-purify: Ensure the material is of the highest possible purity (>98% by NMR/LCMS) before attempting crystallization. A second column or a preparative TLC step may be necessary.
-
-
Inappropriate Solvent System: The chosen solvent may be too good (compound is too soluble) or too poor (compound crashes out as an amorphous solid).
-
Solution B - Systematic Solvent Screening: Place small amounts of your compound in several vials and add different solvents dropwise to test solubility at room temperature and upon heating. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when heated. Based on related structures, non-polar to moderately polar solvents like petroleum ether, hexane/EtOAc mixtures, or toluene could be effective.[4]
-
Solution C - Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a miscible "poor" solvent (an anti-solvent, e.g., hexanes or pentane) dropwise until the solution becomes persistently cloudy. Gentle warming to redissolve, followed by slow cooling, can yield crystals.
-
Solution D - Physical Induction: If a supersaturated solution is obtained, try "scratching" the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch if available.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a systematic approach to purifying 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one using flash chromatography.
1. Mobile Phase Selection (TLC Analysis):
- Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane).
- Spot the solution on at least three different TLC plates.
- Develop the plates in solvent systems of varying polarity. Good starting systems for this class of compounds include:
- System A: Ethyl Acetate / Hexanes (e.g., start with 20% EtOAc)[1]
- System B: Dichloromethane / Methanol (e.g., start with 2% MeOH)[5]
- The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35 and show good separation from major impurities.
2. Column Preparation:
- Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).
- Prepare a slurry of silica gel in the initial, low-polarity eluent.
- Pack the column with the slurry, ensuring no air bubbles are trapped.
3. Sample Loading:
- Wet Loading (Recommended): Dissolve the crude material in a minimal amount of the column eluent or dichloromethane.
- Dry Loading (for poorly soluble materials): Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
- Collect fractions sequentially in test tubes.
- Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compound.
- Monitor the fractions by TLC to identify which ones contain the pure product.[3]
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator.
- Place the resulting solid or oil under high vacuum to remove residual solvent.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, provides good resolution for most organic compounds. |
| Mobile Phase A | 10-30% Ethyl Acetate in Hexanes | A common, effective system for moderately polar compounds.[1] |
| Mobile Phase B | 1-5% Methanol in Dichloromethane | Offers different selectivity, useful if system A fails.[5] |
| TLC Rf Target | 0.25 - 0.35 | Provides an optimal balance between separation and elution time on the column. |
| Acid-sensitivity check | Add 0.5% Triethylamine to eluent | Neutralizes acidic silica sites to prevent degradation of sensitive compounds. |
Section 4: Visualization & Workflows
General Purification Workflow
This diagram illustrates the logical flow from crude material to a final, purified product.
Caption: General workflow for purification and analysis.
Troubleshooting Logic for Poor TLC Separation
This decision tree provides a systematic approach to resolving co-eluting spots on a TLC plate.
Caption: Decision tree for troubleshooting poor TLC separation.
References
-
Wiley-VCH. Supporting Information for [Relevant Publication Title]. This source describes general purification by flash column chromatography using EtOAc-hexanes. [Link]
-
Magritek. Column Chromatography. This document discusses the use of TLC and NMR for monitoring column chromatography. [Link]
-
SciELO México. Photochemistry of 7-Alcoxy and Thioalcoxy-3,3-dimethoxybicyclo[2.2.2] oct-5-en-2-one. Sequence. This paper details purification by chromatography using a hexane:EtOAc system. [Link]
-
Organic Syntheses. 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. This procedure provides an example of recrystallization for a related bicyclic ketone from petroleum ether. [Link]
- Google Patents. Method for enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. EP2772547A1 - Method for enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof - Google Patents [patents.google.com]
- 3. magritek.com [magritek.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
Minimizing polymerization during 5-methoxybenzocyclobutenone reactions
Ticket ID: #BCB-5M-POLY-PREV Subject: Minimizing Polymerization/Oligomerization during Ring Opening Assigned Specialist: Senior Application Scientist, Reactive Intermediates Division
Executive Summary: The "Vinyl Ketene" Challenge
You are likely experiencing low yields or "tarring" because of the transient nature of the intermediate species. Unlike standard reagents, 5-methoxybenzocyclobutenone does not react directly. It must first undergo thermal electrocyclic ring opening to generate a highly reactive vinyl ketene intermediate.
This intermediate has two fates:
-
Desired Pathway: Cycloaddition with your dienophile (Trap).
-
Undesired Pathway: Reaction with itself (Dimerization/Polymerization).
The Core Problem: The rate of polymerization is second-order with respect to the vinyl ketene concentration (
Mechanistic Visualization
The following diagram illustrates the competition between the productive trapping pathway and the destructive polymerization pathway.
Caption: Figure 1. The kinetic competition. Path A (Product) depends on the concentration of the Trap. Path B (Polymer) depends on the square of the concentration of the Intermediate.
Critical Parameters & Troubleshooting (FAQs)
Q1: My reaction mixture turns into a dark, viscous oil/tar. What is happening?
Diagnosis: This is the classic signature of vinyl ketene oligomerization . Root Cause: The stationary concentration of the vinyl ketene intermediate is too high. This usually happens when you heat the 5-methoxybenzocyclobutenone in the same pot as the dienophile (Batch Mode). Solution: Switch to Pseudo-High Dilution . Do not mix everything and heat. Instead, dissolve your dienophile in the high-boiling solvent at reflux, and slowly add the benzocyclobutenone solution via a syringe pump over 4–8 hours. This keeps the instantaneous concentration of the vinyl ketene near zero, statistically forcing it to react with the abundant dienophile rather than itself.
Q2: Does the 5-methoxy group change the reaction conditions compared to the unsubstituted parent?
Answer: Yes, significantly. Technical Insight: The methoxy group is an Electron Donating Group (EDG).
-
Lower Activation Energy: EDGs on the cyclobutene ring typically destabilize the ground state relative to the transition state, often lowering the ring-opening temperature compared to unsubstituted benzocyclobutenone (which opens ~180°C). You may be able to run this reaction in toluene (110°C) or xylene (140°C) rather than dichlorobenzene (180°C).
-
Electronic Mismatch: The resulting vinyl ketene is electron-rich. It will react fastest with electron-deficient dienophiles (e.g., maleic anhydride, acrylates, quinones). If your trapping agent is electron-rich, the reaction rate will be sluggish, allowing polymerization to take over.
Q3: I have unreacted starting material even after refluxing for 24 hours.
Diagnosis: Reversible Ring Closure. Mechanism: The ring opening is electrocyclic and reversible . If the trapping step is slow (due to steric hindrance or electronic mismatch), the vinyl ketene will simply close back into the benzocyclobutenone. Solution:
-
Increase Temperature: Push the equilibrium toward the open form.
-
Increase Dienophile Equivalents: You need to drive the reaction by kinetics (Le Chatelier’s principle in a kinetic sense). Use 2.0–5.0 equivalents of the trapping agent.
Recommended Protocol: Pseudo-High Dilution Strategy
This protocol is the industry standard for minimizing polymerization in benzocyclobutenone thermolysis.
Reagents:
-
A: 5-Methoxybenzocyclobutenone (1.0 equiv) in Solvent (e.g., Toluene or Xylene) [Concentration: 0.1 M].
-
B: Dienophile (2.0 - 5.0 equiv) in Solvent [Concentration: 0.5 M].
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Charge Pot: Add Solution B (Dienophile) to the flask. Heat to reflux (must be >110°C for the methoxy variant).
-
Syringe Pump Setup: Load Solution A into a gas-tight syringe. Connect a long needle or cannula through the septum, ensuring the tip is above the refluxing liquid level (to prevent premature heating inside the needle).
-
Addition: Set the syringe pump to add Solution A over 4 to 8 hours .
-
Why? This ensures that as soon as a molecule of benzocyclobutenone hits the hot solvent, it opens and is immediately surrounded by a "sea" of dienophile.
-
-
Chase: After addition is complete, reflux for an additional 1–2 hours to consume any residual intermediate.
-
Workup: Cool and concentrate.
Data Comparison: Batch vs. Slow Addition
| Parameter | Batch Mode (All-in-one) | Slow Addition (Syringe Pump) |
| Instantaneous [Intermediate] | High | Extremely Low |
| Dominant Reaction | Dimerization/Polymerization | Cross-Coupling (Diels-Alder) |
| Typical Yield | 15–40% | 60–85% |
| Purity Profile | Complex mixture (Tar) | Clean crude |
Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific failure mode.
Caption: Figure 2. Troubleshooting logic flow. Identify the failure mode by physical appearance of the crude mixture.
References
-
Kametani, T., & Nemoto, H. (1981). Recent Advances in the Chemistry of Benzocyclobutenes. Tetrahedron, 37(1), 3–16. (Foundational review on the electrocyclic ring opening and trapping of benzocyclobutenes).
-
Oppolzer, W. (1977). Intramolecular Cycloaddition Reactions of ortho-Quinodimethanes in Organic Synthesis. Synthesis, 1978(11), 793–802. (Detailed discussion on the kinetics of trapping vs. polymerization).
-
Danheiser, R. L., et al. (1984).[1] A method for the synthesis of highly substituted aromatic compounds via vinylketene intermediates. Journal of the American Chemical Society. (Establishes the vinyl ketene mechanism for benzocyclobutenones).
-
Sadana, A. K., Saini, R. K., & Billups, W. E. (2003). Cyclobutarenes and Related Compounds. Chemical Reviews, 103(4), 1539–1602. (Comprehensive review covering substituent effects, including methoxy groups, on ring-opening temperatures).
Sources
Technical Support Center: Stability & Handling of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Current Status: Operational Subject: Solvent Effects, Thermal Stability, and Handling Protocols Target Molecule: 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (Commonly: 5-Methoxybenzocyclobutenone)
Executive Technical Summary
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is a high-energy bicyclic ketone. Its reactivity profile is dominated by significant ring strain (~29 kcal/mol for the cyclobutene ring) and the propensity to undergo 4π-electrocyclic ring opening to form a reactive o-quinoid vinylketene intermediate.
While the 5-methoxy substituent (an electron-donating group) modulates the electrophilicity of the carbonyl, it also influences the torquoselectivity and activation energy of the ring opening. Consequently, this compound is highly sensitive to solvent polarity, nucleophiles, and temperature.
Critical Handling Rule: Avoid protic solvents (alcohols, water) and Lewis bases unless specifically intended for derivatization. Store at -20°C under inert atmosphere.
Solvent Compatibility Matrix
The following table categorizes solvents based on their interaction with the strained cyclobutenone ring.
| Solvent Class | Examples | Compatibility | Technical Risk / Mechanism |
| Non-Polar Aprotic | Toluene, Benzene, Hexane | High (Recommended) | Inert. Best for storage and thermal reactions. Does not stabilize the polar transition state of nucleophilic attack. |
| Polar Aprotic | DCM, THF, Ethyl Acetate | Moderate | Acceptable for short-term use. Ensure solvents are anhydrous. THF can contain peroxides which may initiate radical degradation. |
| Polar Aprotic (High Dielectric) | DMSO, DMF, Acetonitrile | Low (Caution) | Risk of accelerated degradation. High polarity stabilizes zwitterionic intermediates, potentially lowering the barrier for unwanted side reactions. |
| Polar Protic | Methanol, Ethanol, Water | INCOMPATIBLE | Severe Degradation. Rapid solvolysis via nucleophilic attack on the strained carbonyl or the open vinylketene form, leading to esters or acids. |
| Amine/Basic | Pyridine, Triethylamine | INCOMPATIBLE | Immediate Reaction. Bases catalyze ring opening and nucleophilic attack. |
Troubleshooting Guide: Degradation Mechanisms
Scenario A: "I see a new spot on TLC after dissolving in Methanol."
Diagnosis: Solvolysis (Alcoholysis). Mechanism: The strained ketone is highly electrophilic. Methanol acts as a nucleophile, attacking the carbonyl carbon (or the vinylketene intermediate generated by trace light/heat), leading to ring opening and the formation of a phenylacetic acid ester derivative.
Scenario B: "The compound degraded during heating in Toluene."
Diagnosis: Thermal Electrocyclic Ring Opening.[1] Mechanism: Upon heating (typically >80°C, though EDGs like methoxy can lower this threshold), the compound undergoes 4π-electrocyclic ring opening to form a transient vinylketene .[1] If not trapped by a dienophile (Diels-Alder), this intermediate can dimerize or react with trace moisture.
Visualizing the Degradation Pathways
The following diagram illustrates the equilibrium between the stable form, the reactive intermediate, and the irreversible degradation products.
Caption: Figure 1. Thermal and solvolytic instability pathways. The reversible ring opening (Red Arrow) is the critical control point.
Validated Experimental Protocols
Protocol 1: Solvent Purification for Stability
Purpose: To remove trace nucleophiles (water) that cause hydrolysis.
-
Selection: Choose Toluene or Dichloromethane (DCM) .
-
Drying:
-
Pass solvent through a column of activated alumina (neutral).
-
Alternative: Distill over Calcium Hydride (CaH₂) for DCM or Sodium/Benzophenone for Toluene.
-
-
Verification: Titrate with Karl Fischer coulometer. Water content must be < 50 ppm .
-
Storage: Store solvent over activated 4Å molecular sieves (pre-baked at 300°C for 12 hours) in a Schlenk flask under Argon.
Protocol 2: Thermal Reaction Setup (Diels-Alder Trapping)
Purpose: To utilize the reactive intermediate without degradation.
-
Concentration: Dissolve 5-Methoxybenzocyclobutenone (1.0 equiv) in anhydrous Toluene (0.1 M).
-
Add Trapping Agent: Add the dienophile (e.g., maleic anhydride, acrylate) in excess (1.5–2.0 equiv) before heating .
-
Why? The dienophile must be present to intercept the vinylketene immediately upon formation, preventing dimerization [1].
-
-
Deoxygenation: Sparge the solution with Argon for 15 minutes. Oxygen can react with the vinylketene radical character.
-
Heating: Heat to reflux (110°C). Monitor by TLC.[2]
-
Note: The 5-methoxy group may accelerate the reaction compared to the unsubstituted parent due to electronic destabilization of the cyclobutene ring [2].
-
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to dissolve the compound for biological assays? A: Proceed with extreme caution. While DMSO dissolves the compound well, it is hygroscopic. Absorbed water will hydrolyze the ketone to (2-methoxy-6-methylphenyl)acetic acid.
-
Recommendation: Use anhydrous DMSO, prepare immediately before use, and keep stock solutions at -80°C. Do not store for >24 hours.
Q2: Is the compound light sensitive? A: Yes. Benzocyclobutenones absorb UV light, triggering photochemical ring opening to the vinylketene even at room temperature [3].
-
Action: Handle under amber light or wrap all glassware in aluminum foil.
Q3: Why does the 5-methoxy group matter for stability? A: The methoxy group is an Electron Donating Group (EDG). In electrocyclic reactions, substituents affect "torquoselectivity" (direction of rotation). EDGs generally lower the activation energy for ring opening, making this derivative thermally less stable than unsubstituted benzocyclobutenone [4].
Decision Logic: Solvent Selection
Use the following logic flow to determine the appropriate solvent system for your specific application.
Caption: Figure 2. Decision tree for solvent selection based on thermal requirements.
References
- Mechanism of Ring Opening: Hamura, T. et al. "Properties of Benzocyclobutenone and Its Derivatives." Chemical Reviews. (Generalized reference for BCB chemistry).
-
Substituent Effects: Chung, T. et al. "Accelerated Electrocyclic Ring-Opening of Benzocyclobutenes Under the Influence of a Beta-Silicon Atom." Journal of the American Chemical Society, 2006. Link (Note: Discusses acceleration by substituents, applicable to EDG logic).
-
Photochemical Reactivity: Schiess, P. et al. "Photochemical generation of vinylketenes from benzocyclobutenones."[1] Tetrahedron Letters. (Classic mechanism verification).
-
Torquoselectivity & EDG Effects: Houk, K. N. et al. "Torquoselectivity in the electrocyclic conversion of benzocyclobutenes to o-xylylenes." Journal of the American Chemical Society, 2015. Link
Sources
Troubleshooting ring-opening failure in 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
The following technical support guide addresses the specific challenges associated with the ring-opening and subsequent trapping of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (a 5-methoxybenzocyclobutenone derivative).
Subject: Troubleshooting Ring-Opening Failure in 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one Case ID: BCB-5OME-RO-001 Applicable For: Thermal Electrocyclic Ring Opening, Danheiser Annulation, Diels-Alder Trapping.
Executive Summary
The "failure" of 5-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one to undergo ring opening is rarely a failure of the opening event itself. Instead, it is almost invariably a kinetic competition failure . The electrocyclic ring opening to the reactive vinylketene intermediate is reversible and endergonic. If the forward trapping reaction (nucleophilic attack or cycloaddition) is slower than the rate of electrocyclic ring closure, the starting material is recovered unchanged.
This guide diagnoses the three primary failure modes: Thermal Insufficiency , Trapping Kinetics , and Substituent-Driven Deactivation .
Part 1: Diagnostic & Mechanism (The "Why")
The Core Mechanism: Reversible Electrocyclic Equilibrium
You are not performing a simple irreversible reaction. You are managing a thermal equilibrium between the stable benzocyclobutenone (1 ) and the highly reactive, transient vinylketene (2 ).
-
The Trap: The equilibrium lies heavily to the left (Closed form).
-
The Fix: You must drive the reaction via an irreversible trapping step (e.g., [4+2] cycloaddition or nucleophilic capture).
Visualization: The Kinetic Landscape
The following diagram illustrates the competitive pathways. Your goal is to maximize the Trapping Path (
Figure 1: Kinetic competition in benzocyclobutenone thermolysis. Success depends on
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I heated the reaction to 80°C, but I recovered 95% starting material."
Diagnosis: Thermal Threshold Failure. While unsubstituted benzocyclobutenones may open around 80°C, the 5-methoxy substituent introduces electronic perturbations. The methoxy group (an Electron Donating Group, EDG) on the benzene ring affects the bond order of the cyclobutenone fusion bond.
Technical Insight: Electrocyclic ring opening requires disrupting the aromaticity of the benzene ring to form the o-quinoid vinylketene.
-
The 5-OMe Effect: Depending on the specific numbering (relative to the ketone), the methoxy group can stabilize the ground state (starting material) more than the transition state, effectively raising the activation energy (
). -
Validation: Literature precedents for substituted benzocyclobutenones often require temperatures in the 110°C – 140°C range (Ref 1, 2).
Corrective Protocol:
-
Switch Solvent: Replace Benzene/THF (low boiling) with Toluene (bp 110°C) or Xylene (bp 140°C).
-
Microwave Assist: If thermal heating is slow, use microwave irradiation at 140°C for 30-60 minutes. This provides rapid energy transfer to overcome the activation barrier without prolonged exposure to decomposition pathways.
Issue 2: "The starting material is gone, but I see a complex mixture/oligomers."
Diagnosis: Vinylketene Dimerization or Polymerization. If the ring opens but the trapping agent is not reactive enough (or present in low concentration), the vinylketene will react with itself or other electrophiles/nucleophiles non-selectively.
Corrective Protocol:
-
Increase Concentration of Trap: The trapping agent (dienophile, alcohol, or alkyne) should be used in excess (2–5 equivalents).
-
Slow Addition: Do not add the trapping agent to the benzocyclobutenone. Instead, add a solution of the benzocyclobutenone slowly to a heated solution of the trapping agent . This keeps the steady-state concentration of the vinylketene low, favoring the cross-reaction over dimerization.
Issue 3: "I isolated a phenylacetic acid derivative instead of my cycloadduct."
Diagnosis: Adventitious Hydrolysis. Vinylketenes are extremely sensitive to moisture. They react rapidly with water to form carboxylic acids (via hydration and tautomerization).
Mechanism:
Corrective Protocol:
-
Strict Anhydrous Conditions: Flame-dry glassware and use molecular sieves in the solvent.
-
Solvent Quality: Ensure Toluene/Xylene is distilled over Sodium/Benzophenone or passed through an activated alumina column immediately before use.
Part 3: The "5-Methoxy" Specifics (Substituent Effects)
The position of the methoxy group is critical for predicting regiochemistry and rate.
Analysis of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one:
-
Structure: The methoxy group is at C5. In the open vinylketene form, this substituent will reside on the vinyl chain or the ring depending on the direction of opening (though symmetry usually dictates one path).
-
Electronic Impact: The Methoxy group is an EDG. In Danheiser annulations, EDGs on the aryl ring generally accelerate the reaction relative to electron-withdrawing groups, but they also make the vinylketene more nucleophilic.
-
Regioselectivity: If you are performing a [4+2] cycloaddition, the 5-OMe group will direct the incoming dienophile. Expect the "para" product (relative to the methoxy) to dominate if steric factors allow, due to resonance stabilization of the polarized transition state.
Comparative Reactivity Table
| Factor | Unsubstituted Parent | 5-Methoxy Derivative | Adjustment Required |
| Opening Temp ( | ~80°C - 100°C | 110°C - 130°C | Use Xylene or Chlorobenzene. |
| Vinylketene Stability | Moderate | High (Resonance stabilized) | Slower trapping; requires more reactive partner. |
| O2 Sensitivity | High | Very High | Degas solvents thoroughly (Freeze-Pump-Thaw). |
| Major Side Reaction | Dimerization | Hydrolysis / Oxidation | Use Schlenk line techniques. |
Part 4: Validated Experimental Protocol
Experiment: Thermal Trapping with a Dienophile (General Procedure)
-
Preparation:
-
Dissolve the trapping agent (3.0 equiv) in anhydrous o-Xylene (0.5 M concentration relative to limiting reagent).
-
Heat this solution to reflux (144°C) under Argon.
-
-
Addition:
-
Dissolve 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (1.0 equiv) in a minimal amount of anhydrous o-Xylene.
-
Add this solution dropwise via syringe pump over 1–2 hours to the refluxing trapping solution.
-
Rationale: Maintains low concentration of the reactive vinylketene, preventing self-polymerization.
-
-
Monitoring:
-
Monitor via TLC. Note: The vinylketene is transient and will not appear on TLC. You are monitoring the disappearance of the benzocyclobutenone spot (
in Hex/EtOAc).
-
-
Workup:
-
Cool to room temperature.
-
Evaporate solvent under reduced pressure.
-
Purify via flash chromatography on silica gel.
-
References
-
Danheiser, R. L., et al. "A General Method for the Synthesis of Highly Substituted Phenols and Anilines." Journal of the American Chemical Society, 1984.
-
Schiess, P., et al. "Thermolytic Ring Opening of Benzocyclobutenones." Tetrahedron Letters, 1985.
-
Hamura, T., et al. "Recent Advances in the Chemistry of Benzocyclobutenones." Chemical Reviews, 2018. (Review of substituent effects on ring opening).
Validation & Comparative
HPLC Retention Time & Analysis Guide: 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
[1]
Executive Summary & Compound Profile
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is a critical bicyclic intermediate often employed in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical scaffolds (e.g., ivabradine analogs).[1] Its analysis requires precise chromatographic separation to distinguish it from its reduced alcohol form (benzocyclobutenol) and ring-opening byproducts.[1]
-
IUPAC Name: 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one[1][2]
-
Common Name: 5-Methoxybenzocyclobutenone[1]
-
Molecular Formula: C
H O [1] -
MW: 148.16 g/mol [1]
-
LogP (Predicted): ~1.8 – 2.2[1]
-
UV Max: ~280 nm (characteristic of electron-rich aromatic ketones)[1]
This guide compares the Standard Reverse-Phase (RP-HPLC) method against Alternative Stationary Phases and Gas Chromatography (GC) to determine the optimal workflow for your specific purity requirements.
Core Directive: Primary HPLC Methodology
The most robust method for analyzing this compound utilizes a C18 or C8 Reverse-Phase system with acidic modification to suppress silanol interactions. The following protocol is derived from pharmaceutical intermediate purification workflows [1, 2].
Experimental Protocol: Reverse-Phase Gradient Analysis
Objective: Quantify purity and establish retention time (RT) relative to impurities.
1. Chromatographic Conditions:
-
Column: Phenomenex Luna® C8(2) or C18(2) (150 x 4.6 mm, 5 µm) [1].[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (aromatic backbone) and 280 nm (methoxy-ketone specificity).[1]
2. Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 35 | Equilibration |
| 0.5 | 35 | Isocratic Hold |
| 8.0 | 100 | Linear Gradient |
| 10.0 | 100 | Wash |
| 10.1 | 35 | Re-equilibration |
| 15.0 | 35 | Stop |
3. Sample Preparation:
-
Dissolve 1.0 mg of sample in 1.0 mL of 50:50 Water:Acetonitrile .
-
Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Injection Volume: 5–10 µL.
Predicted Retention Behavior
Based on the lipophilicity (LogP ~2.0) and the gradient slope:
-
5-Methoxybenzocyclobutenone: Expected elution at 5.5 – 6.5 min (approx. 60-70% B).[1]
-
Impurity (Alcohol derivative): Elutes earlier (~4.5 – 5.5 min) due to H-bonding capability decreasing retention on C18.[1]
-
Impurity (Ring-opened o-quinodimethane): Elutes later or degrades; often requires immediate analysis.[1]
Expert Insight: The use of TFA is critical. The methoxy group activates the ring, making it susceptible to tailing on active silanols. The low pH (pH ~2) suppresses silanols and ensures sharp peak symmetry.[1]
Comparative Analysis: Alternatives & Performance
To ensure scientific integrity, we compare the primary method (C18/C8) with viable alternatives.
Comparison Table: Separation Modes
| Feature | Primary: C18/C8 RP-HPLC | Alternative A: Phenyl-Hexyl HPLC | Alternative B: GC-FID/MS |
| Mechanism | Hydrophobic Partitioning | Volatility & Boiling Point | |
| Selectivity | Best for general purity and alkyl impurities.[1] | Superior for separating structural isomers (e.g., 4-methoxy vs 5-methoxy).[1] | Excellent for volatile solvents and residual reagents. |
| Retention Time | ~6.0 min (Moderate) | ~7.5 min (Stronger retention of aromatics) | < 10 min (Fast) |
| Limitations | May not resolve positional isomers well.[1] | Requires methanol in mobile phase for max | Thermal instability risk (ring opening at >200°C).[1] |
| Recommendation | Routine QC & Purity | Isomer Differentiation | Process Control (Solvents) |
Deep Dive: Phenyl-Hexyl Alternative
If your synthesis produces the 4-methoxy regioisomer as a byproduct, a C18 column may show co-elution.
-
Protocol Adjustment: Switch to a Phenyl-Hexyl column .
-
Mobile Phase: Use Methanol instead of Acetonitrile as the organic modifier. Methanol facilitates
- interactions between the stationary phase and the aromatic analyte, enhancing selectivity for the position of the methoxy group.
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for analyzing 5-methoxybenzocyclobutenone, ensuring the correct method is chosen based on the sample stage.
Caption: Decision tree for selecting the optimal analytical technique based on impurity profile and data requirements.
Self-Validating System: System Suitability
To guarantee trustworthiness, every HPLC run must include a System Suitability Test (SST).[1] Do not rely on absolute retention times, which vary by instrument.
SST Protocol:
-
Precision: Inject the standard 5 times. RSD of Peak Area must be ≤ 2.0% .
-
Tailing Factor (T): Must be 0.9 < T < 1.2 . (If T > 1.5, replace the column or increase TFA concentration).
-
Resolution (Rs): If analyzing a mixture with the alcohol intermediate, Rs must be > 2.0 .
Troubleshooting Drift:
-
RT Decreasing? Check for organic evaporation in Mobile Phase B or column dewetting.
-
RT Increasing? Check for pump flow issues or column aging (loss of bonded phase).[1]
References
-
Vertex Pharmaceuticals Inc. (2018).[1] Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use. WO2018154519A1. (Describes Prep LC/MS Method TFA8 using Phenomenex Luna C8). Link
-
Liu, Y., et al. (2021).[1][4] Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12, 10598-10604.[4] (Describes HPLC analysis of benzocyclobutenone derivatives). Link
-
Kametani, T., et al. (1982).[1] Studies on the synthesis of heterocyclic compounds.[4][5] Synthesis of benzocyclobutenones. The Journal of Organic Chemistry, 47(12), 2393-2396.[1] (Foundational synthesis and characterization data). Link[1]
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A Senior Application Scientist's Guide to the Orthogonal Validation of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one Reference Standards
In the landscape of pharmaceutical development and chemical research, the integrity of a reference standard is the bedrock upon which the reliability of all subsequent experimental data is built. The seemingly simple molecule, 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, a benzocyclobutenone derivative, presents a unique set of analytical challenges due to its strained four-membered ring and potential for complex impurity profiles stemming from its synthesis. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the validation of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one reference standards, moving beyond a simple listing of procedures to a causal explanation of experimental choices.
The core principle of this guide is the establishment of a self-validating system through an orthogonal approach. This involves the use of multiple, disparate analytical techniques that measure different physicochemical properties of the compound. By comparing the results from these independent methods, we can achieve a high degree of confidence in the purity assessment, ensuring that the reference standard is fit for its intended purpose.
The Imperative for a Multi-Detector Approach
A singular analytical technique is often insufficient to definitively establish the purity of a reference standard. Each method has its own inherent biases and limitations. For instance, a common technique like High-Performance Liquid Chromatography (HPLC) with UV detection may fail to identify impurities that lack a UV chromophore or co-elute with the main peak. Therefore, a multi-pronged strategy is not just recommended; it is essential for rigorous scientific practice.
Our validation workflow for 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one integrates four key analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector for primary purity assessment and quantification of UV-active impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile and semi-volatile impurities, providing orthogonal separation and mass-based identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹H and ¹³C NMR, for structural confirmation and detection of both proton-bearing and non-proton-bearing impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for confirmation of functional groups and detection of gross structural differences in impurities.
The logical flow of this validation process is depicted in the following workflow diagram:
Caption: Workflow for the orthogonal validation of reference standards.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone of purity analysis for non-volatile organic compounds. Its high resolving power and sensitivity make it ideal for separating the main component from closely related impurities.
Expertise & Experience: The choice of a reversed-phase C18 column is a logical starting point for an aromatic ketone like 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, as it provides good retention and separation based on hydrophobicity. A gradient elution is employed to ensure that both more and less polar impurities can be resolved and eluted within a reasonable timeframe. The use of a Photodiode Array (PDA) detector is critical; it not only quantifies the peaks at a specific wavelength but also provides UV spectra for each peak. This is invaluable for peak tracking and for assessing peak purity, helping to identify co-eluting impurities.
Experimental Protocol: HPLC-PDA Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA, 200-400 nm, analysis at 254 nm |
| Sample Preparation | 1.0 mg/mL in Acetonitrile:Water (1:1) |
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS provides an orthogonal separation mechanism to HPLC, based on volatility and polarity, and offers the significant advantage of mass-based identification of impurities.
Expertise & Experience: Given the synthetic routes for benzocyclobutenones, there is a potential for volatile impurities such as residual solvents or low molecular weight by-products. GC-MS is the ideal technique to detect these. The use of a non-polar column like a DB-5ms is a good starting point for a broad screen of potential impurities. Electron ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of known impurities.
Experimental Protocol: GC-MS Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Sample Preparation | 1.0 mg/mL in Dichloromethane |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity
NMR spectroscopy is arguably the most powerful technique for the characterization of chemical reference standards. It provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the impurities.
Expertise & Experience: ¹H NMR is used to confirm the identity of the 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one by examining the chemical shifts, coupling constants, and integration of the proton signals. The presence of unexpected signals can indicate impurities. ¹³C NMR provides information about the carbon skeleton and is particularly useful for identifying non-proton-bearing impurities or isomers that might be difficult to distinguish by ¹H NMR alone. For a definitive purity assessment, a qNMR experiment can be performed using a certified internal standard of known purity.
Experimental Protocol: ¹H and ¹³C NMR Analysis
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz | 100 MHz |
| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Temperature | 25 °C | 25 °C |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 5 s | 2 s |
| Sample Preparation | ~10 mg dissolved in 0.7 mL of solvent | ~20 mg dissolved in 0.7 mL of solvent |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups and to obtain a "fingerprint" of the molecule.
Expertise & Experience: For 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, the key absorbances to look for are the C=O stretch of the ketone in the four-membered ring (typically at a higher wavenumber due to ring strain), the C-O-C stretch of the methoxy group, and the characteristic absorbances of the aromatic ring.[1][2] While not a primary quantitative technique for purity, it is excellent for detecting gross contamination with materials having different functional groups, such as a starting material alcohol if an oxidation step was incomplete.
Experimental Protocol: FTIR Analysis
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
| Sample Preparation | A small amount of solid sample placed directly on the ATR crystal |
Comparative Data Analysis: An Orthogonal Approach in Practice
To illustrate the power of this orthogonal approach, consider the hypothetical data below for two different lots of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one.
| Analytical Technique | Lot A - Purity (%) | Lot B - Purity (%) | Observations |
| HPLC-PDA (Area %) | 99.8 | 98.5 | Lot B shows a significant impurity at a relative retention time of 0.85. |
| GC-MS (Area %) | 99.9 | 99.8 | Lot B shows a trace volatile impurity identified as dichloromethane. |
| ¹H NMR (qNMR) | 99.7 | 98.4 | The qNMR result for Lot B confirms the lower purity observed by HPLC. An additional set of aromatic signals is observed, suggesting an isomeric impurity. |
| FTIR | Conforms | Conforms | No significant differences observed between the lots, highlighting the limitation of FTIR for detecting low-level, structurally similar impurities. |
| Assigned Purity | 99.7% | 98.4% | The final assigned purity is based on the most accurate quantitative method (qNMR), supported by the chromatographic data. |
The relationship between the analytical techniques and the information they provide is summarized in the following diagram:
Caption: Interplay of analytical techniques in reference standard validation.
Conclusion: A Foundation of Trust
The validation of a chemical reference standard is not a perfunctory exercise but a critical scientific endeavor. For a molecule like 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, with its inherent chemical properties and potential for a complex impurity profile, a rigorous, orthogonal analytical approach is the only way to establish a high degree of confidence in its purity and identity. By integrating data from HPLC, GC-MS, NMR, and FTIR, we create a self-validating system that ensures the reference standard is a reliable foundation for research and development, ultimately contributing to the integrity and reproducibility of scientific outcomes. This comprehensive approach, grounded in scientific first principles, provides the necessary assurance for researchers, scientists, and drug development professionals.
References
-
TutorChase. (n.d.). How do you identify carbonyl groups using IR spectroscopy? Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Topic: Personal protective equipment for handling 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one[1]
Executive Safety & Operational Overview
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (also known as 5-methoxybenzocyclobutenone) is a strained bicyclic aromatic ketone.[1][2][3][4][5][6][7][8] While valuable as a synthetic intermediate—specifically as a precursor to reactive o-quinodimethanes via electrocyclic ring opening—it presents distinct thermal and chemical stability hazards.
Critical Hazard Profile:
-
Thermal Instability: The four-membered cyclobutenone ring is highly strained. Heating (typically >80°C) induces electrocyclic ring opening to form a transient, highly reactive vinylketene intermediate.[7] Uncontrolled heating can lead to rapid polymerization or exothermic decomposition.
-
Reactivity: Susceptible to nucleophilic attack (hydrolysis) and photolytic degradation.
-
Health Hazards: Classified as a Skin/Eye Irritant (Category 2/2A) and potential respiratory irritant. Treat as a potential sensitizer due to its protein-reactive electrophilic nature.
Part 1: Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific operational context.[9][10] This compound penetrates standard latex gloves; Nitrile or Laminate barriers are required.
| PPE Category | Standard Handling (Weighing, Transfer <1g) | High-Risk Operations (Synthesis, Scale-up >1g, Heating) | Spill Cleanup / Emergency |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thick). Change every 30 mins. | Silver Shield / 4H Laminate gloves under Nitrile outer gloves. | Laminate / Chem-Block gloves required. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Face Shield + Splash Goggles. | Full-Face Respirator (if aerosolized). |
| Respiratory | Lab fume hood sufficient. | NIOSH N95/P100 if solid/dusty. Half-mask with OV/AG cartridges if heating. | SCBA or Full-Face OV/AG respirator. |
| Body | Standard Lab Coat (Cotton/Poly). | Chemical-Resistant Apron (Tyvek/Polyethylene). | Tychem® C or equivalent chemical suit. |
Part 2: Operational Handling Protocols
1. Storage & Stability Management
-
Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>1 month), store at -20°C .
-
Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen atmosphere.
-
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.
2. Weighing & Transfer
-
Environment: All transfers must occur inside a certified chemical fume hood.
-
Tools: Use anti-static spatulas (PTFE-coated). Avoid metal-on-metal friction which could trigger local heating in strained solids.
-
Solvent Compatibility: Dissolve in anhydrous non-nucleophilic solvents (e.g., Dichloromethane, Toluene). Avoid alcohols or water unless intended for reaction (risk of ring cleavage).
3. Reaction Setup (Thermal Control)
-
Heating: Never heat neat (undiluted) material. Always heat in dilute solution.
-
Monitoring: Use an internal temperature probe. Ensure the reaction temperature does not exceed the onset temperature of ring opening (approx. 80–100°C) unless the in situ trapping agent (dienophile) is present.
-
Quenching: Have a cooling bath (Ice/Water) ready to immediately lower temperature if an exotherm is detected.
Part 3: Emergency Response & Disposal
Spill Response Workflow
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Up: Don Laminate gloves and respiratory protection.
-
Contain: Use non-combustible absorbents (Vermiculite or Sand). Do not use paper towels (potential reaction with concentrated organic ketones).
-
Clean: Wipe surfaces with a dilute soap solution, followed by an ethanol wipe.
Disposal Procedures
-
Waste Stream: Classify as High BTU Organic Waste .
-
Segregation: Do not mix with strong oxidizers or acidic waste streams.
-
Destruction: Incineration at a licensed chemical waste facility is the only approved disposal method.
Part 4: Visualizations
Figure 1: Safe Handling Workflow
This diagram outlines the critical decision points during the lifecycle of the chemical in the lab.
Figure 2: Thermal Instability Mechanism
Understanding the hazard: Heating causes the strained ring to open, creating a reactive intermediate.
References
-
Sadana, A. K., Saini, R. K., & Billups, W. E. (2003). Cyclization of bis-benzocyclobutenones. Chemical Reviews, 103(4), 1539-1602. Link
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Fluorobenzyl chloride (Analogous Halide Handling). Link
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Hamura, T., et al. (2008). Synthesis of Polycyclic Aromatics via Electrocyclic Ring Opening of Benzocyclobutenones. Journal of the American Chemical Society, 130(4), 1276. Link
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- 3. KR101495614B1 - Process for the enzymatic synthesis of (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, and application in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
